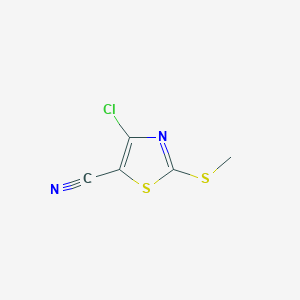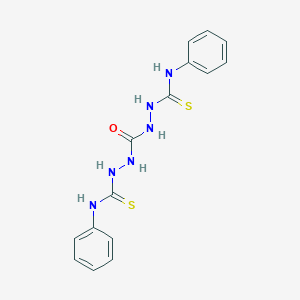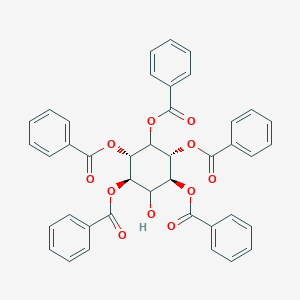
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile
Übersicht
Beschreibung
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family, which is known for its diverse biological activities.
Wirkmechanismus
Target of Action
The primary targets of 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile are currently unknown. This compound is structurally similar to other thiazole derivatives, which have been found to interact with various biological targets . .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The exact interaction between this compound and its targets would depend on the specific target and the biochemical context.
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile are currently unknown. Given the diversity of thiazole derivatives and their targets, this compound could potentially affect a wide range of biochemical pathways .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile in lab experiments is its diverse biological activity. This compound has been shown to have antibacterial, antifungal, and anticancer properties, making it a useful tool for studying various biological processes. Additionally, the synthesis method for this compound is relatively simple and yields high purity products.
One limitation of using 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling and using this compound.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile. One potential direction is to further investigate the compound's potential as a fluorescent probe in bioimaging studies. Additionally, more research could be done to elucidate the compound's mechanism of action and its interactions with biological targets. Finally, research could be done to optimize the synthesis method for this compound and to develop more efficient and sustainable methods for its production.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been evaluated for its antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe in bioimaging studies. Additionally, 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile has been studied for its ability to inhibit certain enzymes and its potential as a catalyst in organic reactions.
Eigenschaften
IUPAC Name |
4-chloro-2-methylsulfanyl-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S2/c1-9-5-8-4(6)3(2-7)10-5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVZRZHCGGGPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Amino(nitramido)methylidene]-2,3-diphenylguanidine](/img/structure/B515001.png)
![(3-{[(3,5-Dinitrobenzoyl)oxy]methyl}-4,4,8,10,10-pentamethyltricyclo[6.3.1.0~2,6~]dodeca-2,6-dien-1-yl)methyl 3,5-dinitrobenzoate](/img/structure/B515004.png)
![1-[Amino(nitramido)methylidene]-2,3-bis(4-methylphenyl)guanidine](/img/structure/B515007.png)
![(4,4,6,10,10-Pentamethyl-12-oxo-13-oxatetracyclo[6.4.1.12,6.01,8]tetradecan-2-yl) 3,5-dinitrobenzoate](/img/structure/B515008.png)
![8-Bromo-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-en-1-yl 3,5-bisnitrobenzoate](/img/structure/B515011.png)
![2,3,4,5-Tetrakis[(2,2-dimethylpropanoyl)oxy]-6-hydroxycyclohexyl pivalate](/img/structure/B515013.png)



![2-Hydroxy-3,4,5,6-tetrakis[(3-methylbutanoyl)oxy]cyclohexyl 3-methylbutanoate](/img/structure/B515019.png)

![2-(Acetyloxy)-3,4,5,6-tetrakis[(3-methylbutanoyl)oxy]cyclohexyl 3-methylbutanoate](/img/structure/B515021.png)
![2,3,4,5,6-Pentakis[(2,2-dimethylpropanoyl)oxy]cyclohexyl pivalate](/img/structure/B515022.png)
![3-[Tert-butyl(dimethyl)silyl]-2-benzothiophene-1-carbaldehyde](/img/structure/B515024.png)